molecular formula C10H10N4O2 B5807019 [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid CAS No. 81595-01-9

[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid

Cat. No.: B5807019
CAS No.: 81595-01-9
M. Wt: 218.21 g/mol
InChI Key: CVBGMDAJYPYVSR-UHFFFAOYSA-N
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Description

[5-(3-Methylphenyl)-2H-tetrazol-2-yl]acetic acid (CAS ID: 7286-2338) is a tetrazole derivative with a molecular formula of C₁₀H₁₀N₄O₂ and a molecular weight of 218.21 g/mol. Its structure consists of a tetrazole ring (a five-membered heterocycle with four nitrogen atoms) substituted at the 5-position with a 3-methylphenyl group and at the 2-position with an acetic acid moiety. Key physicochemical properties include a logP of 0.3244 (indicating moderate lipophilicity) and a polar surface area of 66.997 Ų, suggesting moderate solubility in aqueous environments. The compound’s hydrogen bond donor/acceptor counts (1 and 6, respectively) further influence its pharmacokinetic behavior .

Properties

IUPAC Name

2-[5-(3-methylphenyl)tetrazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-7-3-2-4-8(5-7)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBGMDAJYPYVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001252913
Record name 5-(3-Methylphenyl)-2H-tetrazole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81595-01-9
Record name 5-(3-Methylphenyl)-2H-tetrazole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81595-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Methylphenyl)-2H-tetrazole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylphenylhydrazine with sodium azide in the presence of an acid catalyst to form the tetrazole ring. This intermediate is then reacted with chloroacetic acid to introduce the acetic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The tetrazole ring can undergo oxidation reactions, often leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the tetrazole ring can yield amine derivatives.

    Substitution: The aromatic ring and the tetrazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted tetrazole and aromatic derivatives.

Scientific Research Applications

Overview

[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid, a compound belonging to the tetrazole family, has garnered attention in various scientific research applications due to its unique chemical properties and biological activities. Tetrazoles are known for their ability to act as bioisosteres of carboxylic acids, which enhances their utility in medicinal chemistry. This article explores the diverse applications of this compound, focusing on its role in medicinal chemistry, biological activity, and potential therapeutic uses.

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

  • Reagent in Synthesis : [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid is utilized as a key reagent in the synthesis of various biologically active compounds. Its ability to replace carboxylic acids in molecular structures allows for the development of novel pharmaceuticals with improved pharmacokinetic properties.
  • Antidiabetic Activity : This compound has been explored for its potential antidiabetic effects. Research indicates that derivatives synthesized from [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid exhibit significant biological activity against diabetes-related pathways.

2. Anticancer Research

  • In Vitro and In Vivo Studies : Compounds derived from [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid have shown promising results in anticancer studies. For instance, specific derivatives were tested against colon and prostate cancer cell lines, demonstrating potent antiproliferative activity comparable to established chemotherapeutics like Doxorubicin .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves inhibition of key signaling pathways associated with tumor growth and angiogenesis .

1. Antimicrobial Properties

  • Broad Spectrum Activity : Tetrazole derivatives, including [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid, have exhibited antimicrobial properties against various pathogens. Studies suggest that these compounds can inhibit bacterial growth and may serve as leads for developing new antibiotics .

2. Anti-inflammatory Effects

  • Cytokine Modulation : Research indicates that tetrazole-containing compounds can modulate inflammatory cytokines, suggesting potential applications in treating inflammatory diseases . The ability to influence immune responses makes these compounds valuable in therapeutic contexts.

Case Studies and Research Findings

StudyFocusKey Findings
Study 1Anticancer ActivityDerivatives showed IC50 values of 6.43 µM (HT-29) and 9.83 µM (PC-3), indicating strong antiproliferative effects .
Study 2Antidiabetic PotentialSynthesis of non-annulated polynuclear tetrazole compounds demonstrated significant biological activity against diabetes models.
Study 3Antimicrobial EfficacyCompounds exhibited broad-spectrum antimicrobial activity, suggesting potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites in proteins and modulate their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of tetrazole-acetic acid derivatives allow for direct comparisons based on substituent effects, pharmacological activity, and physicochemical properties. Below is an analysis of key analogs:

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent logP/logD Key Features
[5-(3-Methylphenyl)-2H-tetrazol-2-yl]acetic acid C₁₀H₁₀N₄O₂ 218.21 3-Methylphenyl 0.3244/-3.2977 Moderate lipophilicity; methyl group enhances metabolic stability .
[5-(3-Methoxyphenyl)-2H-tetrazol-2-yl]acetic acid C₁₀H₁₀N₄O₃ 234.22 3-Methoxyphenyl N/A Methoxy group increases polarity, potentially improving solubility .
[5-(4-Fluorophenyl)-2H-tetrazol-2-yl]acetic acid C₉H₇FN₄O₂ 222.18 4-Fluorophenyl N/A Fluorine’s electronegativity enhances bioavailability and metabolic stability .
2-[5-(Thiophen-3-yl)-2H-tetrazol-2-yl]acetic acid C₇H₆N₄O₂S 210.21 Thiophen-3-yl N/A Thiophene’s sulfur atom may alter electronic properties and binding affinity .
2-[5-(2-Pyridyl)-2H-tetrazol-2-yl]acetic acid C₈H₆N₅O₂ 204.16 2-Pyridyl N/A Pyridyl nitrogen enables coordination chemistry (e.g., Zn complexes) .

Pharmacological Activity

  • Anti-Proliferative Activity : Derivatives like 2-(5-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2H-tetrazol-2-yl)acetic acid (5f) exhibit anti-proliferative effects against HT-29 colon cancer cells (IC₅₀ values in µM range). The methoxy group may enhance target binding but reduce cell permeability compared to methyl analogs .
  • Antimicrobial Potential: Tetrazole-thiophene hybrids (e.g., thiophen-3-yl derivatives) demonstrate antimicrobial activity, likely due to synergistic effects between the tetrazole ring and sulfur-containing heterocycles .

Substituent Effects on Properties

  • Electron-Donating Groups (Methyl, Methoxy) : Enhance metabolic stability but may reduce solubility. Methyl groups (e.g., in the target compound) balance lipophilicity and stability, making them favorable for oral bioavailability .
  • Electron-Withdrawing Groups (Fluoro) : Improve metabolic resistance and binding affinity to hydrophobic pockets in biological targets .

Research Findings and Trends

  • Medicinal Chemistry : Fluorophenyl and pyridyl derivatives are prioritized for CNS drug development due to their blood-brain barrier permeability .
  • Synthetic Challenges : Methoxy and bromo-fluoro analogs require multi-step syntheses, increasing production costs .
  • Structure-Activity Relationships (SAR) : Thiophene and pyrazole hybrids (e.g., and ) show that heterocycle integration expands pharmacological scope but requires optimization of logD for clinical viability .

Biological Activity

[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid is a compound belonging to the class of tetrazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid is C_{10}H_{10}N_{4}O_2, with a molecular weight of approximately 218.21 g/mol. The compound features a tetrazole ring, which enhances its biological activity by allowing it to mimic biological molecules and interact with various enzymes and receptors.

The mechanism of action for [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid involves:

  • Enzyme Interaction : The tetrazole ring can act as a bioisosteric replacement for carboxylic acids, interacting with active sites on enzymes.
  • Receptor Modulation : This compound may bind to specific receptors, modulating their activity and influencing various biochemical pathways.
  • Solubility Enhancement : The acetic acid moiety contributes to the compound's solubility and bioavailability, facilitating its interaction with biological targets.

Biological Activities

Research has indicated that [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid exhibits several biological activities:

  • Antimicrobial Activity :
    • In vitro studies have demonstrated that tetrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger.
    • Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds against various pathogens.
    CompoundPathogenMIC (µg/mL)
    Compound AS. aureus12.5
    Compound BE. coli25
    Compound CC. albicans15
  • Antitumor Activity :
    • Preliminary studies suggest that tetrazole derivatives may possess anticancer properties. Research indicates that these compounds can inhibit the proliferation of cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer) with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects :
    • Some studies have reported that tetrazole compounds can inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory effects. This is particularly relevant in conditions where inflammation plays a critical role in disease progression.

Case Studies

Several case studies highlight the therapeutic potential of [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various tetrazole derivatives against clinical strains of bacteria, demonstrating that certain modifications in the structure significantly enhance efficacy against resistant strains .
  • Anticancer Research : Another investigation focused on the antiproliferative effects of tetrazole derivatives in vivo using mouse models bearing tumors. Results indicated a marked increase in survival rates and reduced tumor growth compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid
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[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid

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